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Abstract

HS-10296, also known as Almonertinib or Aumolertinib, is a third-generation epidermal growth
factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical
efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with
EGFR T790M resistance mutations. This technical guide provides a comprehensive overview
of the pharmacokinetics (PK) and pharmacodynamics (PD) of HS-10296, based on preclinical
and clinical data. It includes detailed information on its absorption, distribution, metabolism, and
excretion (ADME), as well as its mechanism of action, efficacy, and the signaling pathways it
modulates. This document is intended to serve as a valuable resource for researchers,
scientists, and professionals involved in the development of targeted cancer therapies.

Introduction

HS-10296 is a potent, irreversible, and selective inhibitor of mutant EGFR, including both the
sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance
mutation, while sparing wild-type EGFR.[1][2][3][4] This selectivity profile contributes to its
favorable safety and tolerability.[3][4] This guide synthesizes the current knowledge on the
pharmacokinetic and pharmacodynamic properties of HS-10296.
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Pharmacokinetics

The pharmacokinetic profile of HS-10296 has been characterized in both healthy subjects and
patients with NSCLC.[2][3]

Absorption

Following oral administration, HS-10296 is readily absorbed, with a time to maximum plasma
concentration (Tmax) of approximately 4.0 hours in healthy Chinese male participants receiving
a single oral dose of 110 mg.[2]

Distribution

The apparent volume of distribution (Vd/F) of HS-10296 has been determined, although
specific values from patient studies require further consolidation from full trial publications.

Metabolism

HS-10296 is extensively metabolized. In a study with healthy Chinese subjects, a total of 26
metabolites were identified in blood, urine, and feces.[2] The parent drug was the major
circulating component, accounting for 69.97% of the total radioactivity (TRA) in plasma. The
major metabolite identified was M440 (almonertinib-M2 demethyl product), which accounted for
5.08% of the TRA in plasma.[2]

EXxcretion

The primary route of elimination for HS-10296 and its metabolites is believed to be through
biliary excretion into the feces.[2] The mean terminal elimination half-life (T1/2) of total
radioactivity in vivo was observed to be up to 863 hours in healthy subjects, indicating slow
clearance.[2]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of HS-10296 from a study
in healthy Chinese subjects and a Phase 1 clinical trial in patients with NSCLC.

Table 1: Pharmacokinetic Parameters of HS-10296 in Healthy Chinese Subjects (Single 110
mg Oral Dose)[2]
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Parameter Value Unit

Tmax 4.0 h
Data not fully available in

Cmax (HS-10296) ng/mL
abstract
Data not fully available in

AUC (HS-10296) h*ng/mL
abstract

T1/2 (Total Radioactivity) 863 h
Data not fully available in

CL/F (HS-10296) L/h
abstract
Data not fully available in

Vd/F (HS-10296) L

abstract

Table 2: Dose-Escalation Pharmacokinetic Parameters of HS-10296 in Patients with NSCLC

(Phase 1 Trial - NCT0298110)[1][3][5]

Dose Level (mg)

Cmax (ng/mL)

AUC (h*ng/mL)

Specific values require full

Specific values require full

55
publication access publication access

110 Specific values require full Specific values require full
publication access publication access

920 Specific values require full Specific values require full
publication access publication access

260 Specific values require full Specific values require full

publication access

publication access

Note: The abstracts from the Phase 1 trial indicate that pharmacokinetic parameters were
evaluated, but do not provide specific mean values for Cmax and AUC at each dose level.

Access to the full study publication is required for this detailed data.

Pharmacodynamics
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The pharmacodynamic activity of HS-10296 is centered on its potent and selective inhibition of
mutant EGFR, leading to the suppression of downstream signaling pathways and inhibition of
tumor growth.

Mechanism of Action

HS-10296 covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of
the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of EGFR
and the subsequent activation of downstream signaling pathways that are crucial for cell
proliferation, survival, and metastasis.

Signaling Pathway Inhibition

HS-10296 effectively inhibits the phosphorylation of EGFR and key downstream signaling
proteins, including AKT and ERK.[6] This disruption of the PI3K/AKT/mTOR and
RAS/RAF/MEK/ERK pathways leads to cell cycle arrest and apoptosis in EGFR-mutant cancer
cells.
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HS-10296 Inhibition of the EGFR Signaling Pathway.

Clinical Efficacy

Clinical trials have demonstrated the robust anti-tumor activity of HS-10296 in patients with
EGFR T790M-positive NSCLC who have progressed on prior EGFR TKI therapy. In a Phase 1
trial (NCT0298110), the objective response rate (ORR) was 52% and the disease control rate
(DCR) was 92% among 94 patients with the EGFR T790M mutation in the dose-expansion
cohort.[1][3]

Table 3: Clinical Efficacy of HS-10296 in EGFR T790M-Positive NSCLC Patients (Phase 1
Dose-Expansion Cohort)[1][3]
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Efficacy Endpoint Value 95% Confidence Interval

Objective Response Rate

52% 42% - 63%
(ORR)
Disease Control Rate (DCR) 92% 84% - 96%
Median Progression-Free

11.0 months 9.5 - not reached

Survival

Experimental Protocols
Pharmacokinetic Analysis using UPLC-MS/MS

To quantify the concentration of HS-10296 and its metabolites in biological matrices (plasma,
urine, feces).

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-
MS/MS) method is employed for the analysis.[7][8][9]

o Sample Preparation: Plasma samples are typically prepared by protein precipitation with
acetonitrile.[9]

o Chromatographic Separation: Separation is achieved on a C18 column (e.g., Acquity UPLC
BEH C18, 2.1 mm x 50 mm, 1.7 um) with a gradient elution using a mobile phase consisting
of acetonitrile and water with 0.1% formic acid.[10]

e Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass
spectrometer in the positive ion mode with multiple reaction monitoring (MRM). The
monitored ion pair for almonertinib is m/z 526.5-72.2.[11]

» Quantification: A calibration curve is generated using linear regression analysis of the peak
area ratios of the analyte to an internal standard (e.g., D3-Sorafenib).[7]
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General Workflow for UPLC-MS/MS Analysis of HS-10296.
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Total Radioactivity Measurement

To determine the absorption, metabolism, and excretion balance of HS-10296 using a
radiolabeled compound.

» Dosing: Healthy subjects are administered a single oral dose of [14CJalmonertinib.[2]

o Sample Collection: Whole blood, plasma, urine, and feces are collected at various time
points.[2]

e Measurement: Total radioactivity in the collected samples is measured using a liquid
scintillation counter.[2]

» Metabolite Profiling: Metabolites in plasma, urine, and feces are analyzed by high-
performance liquid chromatography (HPLC) coupled with an online or offline isotope
detector.[2]

Conclusion

HS-10296 (Almonertinib) is a third-generation EGFR TKI with a well-defined pharmacokinetic
and pharmacodynamic profile. Its oral bioavailability, extensive metabolism, and slow
clearance, combined with its potent and selective inhibition of mutant EGFR, contribute to its
significant clinical efficacy in NSCLC. The detailed understanding of its ADME properties and
mechanism of action provides a solid foundation for its clinical use and for the development of
future targeted therapies. This technical guide summarizes the core data and methodologies
related to HS-10296, offering a valuable resource for the scientific and drug development
community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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